N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide
Description
Structure and Synthesis
The compound N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide features a benzamide core substituted with a 4-fluorophenyl group and a carbamothioyl moiety attached to a 2-chloro-5-(trifluoromethyl)phenyl ring. This structure combines electron-withdrawing groups (chloro, trifluoromethyl, fluoro) with a thioamide functional group, which may influence its electronic properties and biological interactions.
For example, hydrazinecarbothioamides in were prepared by reacting benzoic acid hydrazides with aryl isothiocyanates in ethanol under reflux . Similar conditions could apply to the target compound.
Potential Applications Benzamide derivatives are widely explored in agrochemicals and pharmaceuticals. For instance, fluazuron (a benzamide urea analog in ) is a veterinary pesticide targeting insect chitin synthesis .
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N2OS/c16-11-6-3-9(15(18,19)20)7-12(11)21-14(24)22-13(23)8-1-4-10(17)5-2-8/h1-7H,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLLOIMVIHLSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367685 | |
| Record name | STK023232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6411-42-3 | |
| Record name | STK023232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide exhibit significant anticancer properties. For instance, derivatives of carbamothioyl compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. A study demonstrated that such compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models .
1.2 Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It shows promising results as a multi-target inhibitor against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest strong binding affinities, indicating potential therapeutic applications in cognitive disorders .
Agricultural Applications
2.1 Herbicidal Properties
This compound has been investigated for its herbicidal properties. Research has shown that similar compounds can effectively control aquatic weeds such as Hydrilla verticillata, making them valuable in agricultural settings where weed management is crucial . The compound's ability to inhibit specific plant growth pathways suggests it could be developed into a new class of herbicides.
Material Science
3.1 Synthesis of Functional Materials
The synthesis of this compound has implications in material science, particularly in the development of functional materials for electronic applications. The compound's unique electronic properties make it suitable for use in organic semiconductors and photonic devices. Studies have shown that its derivatives can form stable thin films with desirable electrical characteristics, paving the way for advancements in electronic materials .
Case Studies
Mechanism of Action
The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:
*Calculated based on formula C₁₅H₉ClF₄N₂OS.
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro substituents in the target compound and its analogs (e.g., CAS 346723-44-2 ) create electron-deficient aromatic rings, enhancing stability toward nucleophilic attack.
- Thioamide vs.
- Steric Effects : Compounds with bulky substituents (e.g., trifluoropropoxy in ) show reduced bioavailability, whereas the target compound’s compact structure may favor membrane penetration .
Biological Activity
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a chloro-substituted phenyl ring, a trifluoromethyl group, and a carbamothioyl moiety, which contribute to its biological properties.
Research suggests that compounds with similar structures exhibit various mechanisms of action, primarily through enzyme inhibition and interaction with cellular pathways:
- Inhibition of Enzymes : Compounds in the benzamide class have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. For instance, studies indicate that certain benzamide derivatives can reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .
- Antitumor Activity : Some derivatives exhibit antitumor effects by targeting specific kinases involved in cancer progression. For example, a related compound demonstrated significant inhibition of RET kinase activity, which is associated with various cancers, indicating potential for therapeutic applications in oncology .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies have reported its effectiveness against several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Pseudomonas aeruginosa | Low |
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| Normal fibroblasts | >50 |
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various benzamide derivatives, including this compound, demonstrated significant antitumor activity in xenograft models. The compound reduced tumor size significantly compared to control groups, suggesting its potential as a lead candidate for further development in cancer therapy .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was corroborated by flow cytometry analysis showing increased annexin V staining in treated cells .
- Synergistic Effects : Combining this compound with established chemotherapeutic agents resulted in enhanced cytotoxic effects against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide, and how do reaction conditions influence yields?
- Methodology :
- Route 1 : Condensation of 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate with 4-fluorobenzoic acid derivatives under reflux in dichloromethane with catalytic DMF. Monitor via TLC and optimize stoichiometry to minimize byproducts .
- Route 2 : Thionyl chloride-mediated activation of 4-fluorobenzoic acid, followed by coupling with 2-chloro-5-(trifluoromethyl)phenyl thiourea. Yields (~45–86%) depend on temperature control and solvent purity .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodology :
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
- NMR/IR Spectroscopy : Confirm the presence of the carbamothioyl group (C=S stretch at ~1200–1250 cm⁻¹ in IR) and trifluoromethyl signals (δ 110–125 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolve crystallographic data to validate stereochemistry, particularly for chiral intermediates .
Q. What are the primary biological targets hypothesized for this compound?
- Mechanistic Insights :
- Enzyme Inhibition : Structural analogs inhibit thymidylate synthase (critical for DNA synthesis) and bacterial acps-pptase enzymes, suggesting dual targeting for antimicrobial applications .
- Receptor Binding : Fluorobenzamide derivatives show affinity for α7 nicotinic receptors, implicating potential neuropharmacological applications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Modification Sites :
- Trifluoromethyl Group : Replace with cyano or nitro groups to alter electron-withdrawing effects and binding affinity .
- Fluorobenzamide Moiety : Introduce substituents (e.g., methyl, chloro) at the ortho position to enhance lipophilicity and membrane permeability .
- Assays : Test derivatives against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) to correlate structural changes with IC₅₀ values .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes affecting chemical shifts .
- Computational Modeling : Compare experimental ¹H/¹³C NMR data with DFT-calculated spectra (e.g., Gaussian 16) to identify discrepancies caused by solvent interactions .
Q. What biochemical pathways are disrupted by this compound, and how can pathway crosstalk be analyzed?
- Experimental Design :
- Metabolomics : Treat bacterial cultures with the compound and profile metabolites via LC-MS to identify dysregulated pathways (e.g., folate biosynthesis) .
- Gene Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., thyA for thymidylate synthase) and assess resistance phenotypes .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carbamothioyl moiety for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability and reduce off-target effects .
Tables of Key Data
Table 1 : Comparative Yields for Synthetic Routes
| Route | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thionyl chloride, DMF | DCM | 86 | |
| 2 | SOCl₂, benzene | Benzene | 45 |
Table 2 : Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (μM) | Application | Reference |
|---|---|---|---|---|
| Chloro-substituted | Thymidylate synthase | 0.12 | Anticancer | |
| Trifluoromethyl-retained | acps-pptase | 1.8 | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
